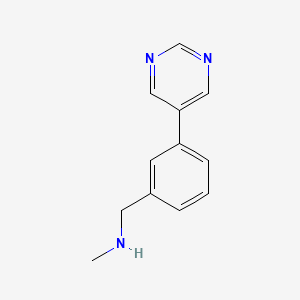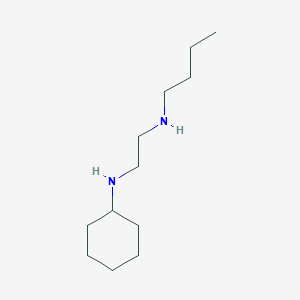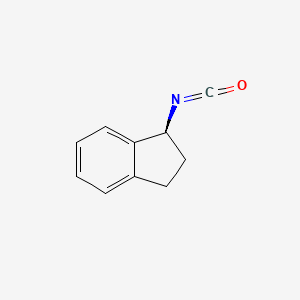![molecular formula C12H10N2O B1609680 7-Methoxy-9H-pyrido[3,4-b]indole CAS No. 6253-19-6](/img/structure/B1609680.png)
7-Methoxy-9H-pyrido[3,4-b]indole
Overview
Description
7-Methoxy-9H-pyrido[3,4-b]indole, also known as Norharmane, is a natural product found in Peganum harmala . It has a molecular formula of C12H10N2O and a molecular weight of 198.22 g/mol .
Synthesis Analysis
The synthesis of 7-Methoxy-9H-pyrido[3,4-b]indole derivatives has been carried out in one pot, by condensation of tryptamin with cycloalkanones in the presence of a polyphosphate ester as the catalyst in moderate to low yields .Molecular Structure Analysis
The molecular structure of 7-Methoxy-9H-pyrido[3,4-b]indole comprises an indole ring system ortho-fused to C-3 and C-4 of a pyridine ring .Chemical Reactions Analysis
The photophysics and photochemistry of 7-Methoxy-9H-pyrido[3,4-b]indole have been studied in aqueous solution .Physical And Chemical Properties Analysis
7-Methoxy-9H-pyrido[3,4-b]indole has a molecular weight of 198.22 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2. It has a Rotatable Bond Count of 1. Its Exact Mass is 198.079312947 g/mol and its Monoisotopic Mass is also 198.079312947 g/mol. Its Topological Polar Surface Area is 37.9 Ų. It has a Heavy Atom Count of 15 and a Formal Charge of 0 .Scientific Research Applications
Agricultural Weed Management
NORHARMINE: has been investigated for its phytotoxic activity, which is the ability to inhibit the growth of plants. This property makes it a potential candidate for use as a bioherbicide . Studies have shown that NORHARMINE can inhibit the germination and growth of various weeds, including Amaranthus retroflexus (amaranth), Echinochloa crus-galli (barnyard grass), and Portulaca oleracea (common purslane). It also affects the metabolism of adult plants like Arabidopsis thaliana (thale cress), leading to water stress and compromised growth .
Neuropharmacology
In the field of neuropharmacology, NORHARMINE has been studied for its effects on dopaminergic function. It has been found to influence dopamine levels in midbrain neuronal cultures. This compound, along with harmane, could potentially act in synergy with nicotine, affecting neurotransmitter levels and enzyme expression related to monoamine oxidase (MAO) activity .
Mechanism of Action
Target of Action
7-Methoxy-9H-pyrido[3,4-b]indole, also known as NORHARMINE, is a β-carboline alkaloid . It primarily targets CYP enzymes and acts as an inhibitor of the CYP-mediated biotransformation . It also acts as a monoamine oxidase (MAO) inhibitor and an inhibitor of indoleamine 2,3-dioxygenase (IDO) .
Mode of Action
NORHARMINE inhibits the CYP-mediated biotransformation of Glu-P-1 via inhibition of O2-binding to CYP heme . Its inhibition of CYP enzymes occurs at much lower concentration than that for its intercalation to DNA .
Biochemical Pathways
Its broad-spectrum anti-inflammatory and antitumor activities suggest that it may interact with multiple pathways .
Result of Action
NORHARMINE exhibits broad-spectrum anti-inflammatory and antitumor activities . It has shown great potential in the treatment of diabetes . Moreover, it exhibits insecticidal, antiviral, and antibacterial effects .
Action Environment
The action, efficacy, and stability of NORHARMINE can be influenced by environmental factors. For instance, it is isolated from the seeds of the medicinal plant, Peganum harmala L., which grows in arid areas . The plant has been widely used in folk medicine for a long time in the Middle East and some provinces of China .
properties
IUPAC Name |
7-methoxy-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-15-8-2-3-9-10-4-5-13-7-12(10)14-11(9)6-8/h2-7,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDPJJFWLNRVEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431161 | |
| Record name | 7-Methoxy-9H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-9H-pyrido[3,4-b]indole | |
CAS RN |
6253-19-6 | |
| Record name | 7-Methoxy-9H-pyrido[3,4-b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6253-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norharmine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006253196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methoxy-9H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORHARMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVU54KD9C5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



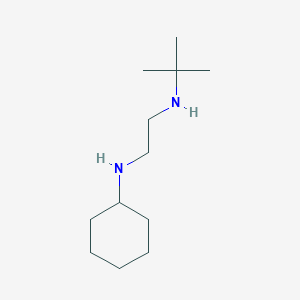
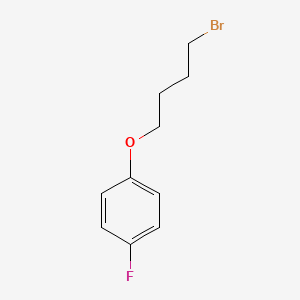
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1609599.png)
![1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]-](/img/structure/B1609600.png)
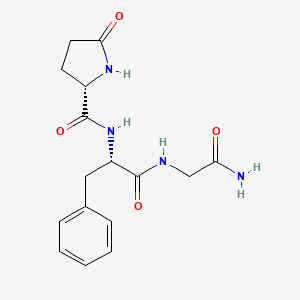
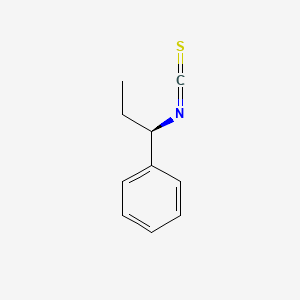
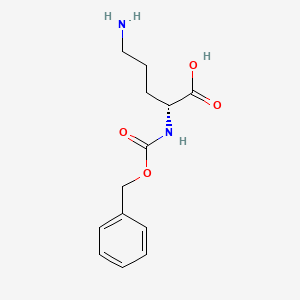
![5-(dimethylamino)-N-[(3S)-1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]naphthalene-1-sulfonamide](/img/structure/B1609606.png)
![4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B1609612.png)
